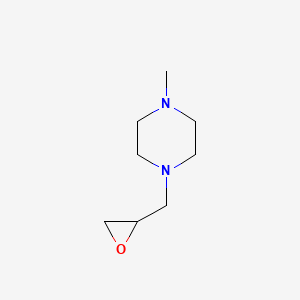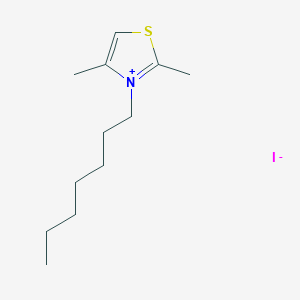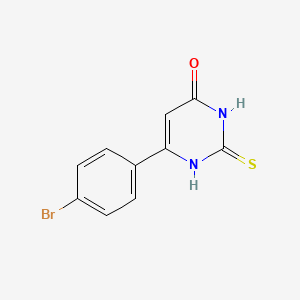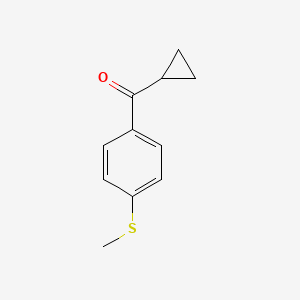
Cyclopropyl 4-thiomethylphenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopropyl 4-thiomethylphenyl ketone is a compound that falls within the broader category of cyclopropyl ketones. These compounds are characterized by a cyclopropane ring attached to a ketone functional group. The specific structure of cyclopropyl 4-thiomethylphenyl ketone is not directly discussed in the provided papers, but the general reactivity and properties of cyclopropyl ketones can be inferred from the studies on related compounds.
Synthesis Analysis
The synthesis of cyclopropyl ketones can be achieved through various methods. One approach involves the use of cyclopropenyl ketones as reactive dienophiles in Diels-Alder reactions, which can be further manipulated to produce a variety of products, including those lacking a cyclopropane but retaining a quaternary stereogenic center . Another method for synthesizing cyclopropyl ketones is through chemoenzymatic assembly, where an engineered variant of sperm whale myoglobin catalyzes the cyclopropanation of olefins in the presence of diazoketone carbene donors . Additionally, cyclopropyl ketones can be obtained from the reaction of methyl cyclopropyl ketones with allyltrimethylsilane catalyzed by TiCl4, leading to complex cyclic stereoisomers .
Molecular Structure Analysis
The molecular structure of cyclopropyl ketones is characterized by the presence of a three-membered cyclopropane ring. This ring imparts significant strain to the molecule, which can influence its reactivity. The stereochemistry of cyclopropyl ketones can be complex, as demonstrated by the stereochemical assignments made to cyclopropyl ketones obtained from the reaction of dimethylsulphoxonium methylide with 3-benzylidenechroman-4-ones . The structure and stereochemistry of cyclopropyl ketones can be elucidated using techniques such as NMR and two-dimensional homonuclear correlation shift spectroscopy .
Chemical Reactions Analysis
Cyclopropyl ketones participate in a variety of chemical reactions. They can undergo fast and irreversible modification of cysteines through strain-releasing conjugate additions, which is useful for protein conjugation and the creation of stable PEG-based hydrogels . Acid-catalyzed ring opening of cyclopropyl ketones can lead to the formation of cyclopentanone or cyclohexenone derivatives . Furthermore, cyclopropyl ketones can be involved in [3+2] cycloadditions with olefins under visible light photocatalysis to generate highly substituted cyclopentane ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl ketones are influenced by the strain of the cyclopropane ring and the nature of the substituents attached to it. The strain energy associated with the cyclopropane ring makes cyclopropyl ketones highly reactive, particularly in reactions such as the Diels-Alder and conjugate addition reactions . The presence of substituents can also affect the reactivity and stability of the ketone, as seen in the selective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes . The reactivity towards water and thiols is another important property, with cyclopropenyl ketones displaying slow background reactivity towards water but rapid labeling by thiols .
Scientific Research Applications
Synthetic Precursor for Dihydropyrroles and Pyrroles Cyclopropyl 4-thiomethylphenyl ketone and its derivatives have been explored as synthetic precursors. The studies indicate that activated cyclopropanes, similar to the cyclopropyl group in the compound , are expediently prepared and used as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, which upon further treatment can be oxidized to yield densely functionalized pyrroles (Wurz & Charette, 2005).
Chemoenzymatic Strategy for Drug Discovery In drug discovery and development, chiral cyclopropane rings, similar to the one found in Cyclopropyl 4-thiomethylphenyl ketone, are key pharmacophores. There's significant research into developing chemoenzymatic strategies for the stereoselective assembly and diversification of cyclopropyl ketones. These strategies involve the use of engineered variants of enzymes to catalyze reactions with high stereoselectivity, producing molecules that can be used as building blocks for pharmaceuticals (Nam et al., 2021).
Kinetic Resolution and Asymmetric Synthesis The compound and its structural analogs have been subjected to kinetic resolution and asymmetric synthesis processes. Research shows that optically active cyclopropyl ketones can be efficiently obtained through the kinetic resolution of racemic ones under certain catalysis. This is significant for synthesizing molecules with specific chiral arrangements, a critical factor in drug efficacy and safety (Zhang & Zhang, 2012).
properties
IUPAC Name |
cyclopropyl-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBFVDZHFJWWEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543155 |
Source


|
| Record name | Cyclopropyl[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 4-thiomethylphenyl ketone | |
CAS RN |
99522-32-4 |
Source


|
| Record name | Cyclopropyl[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

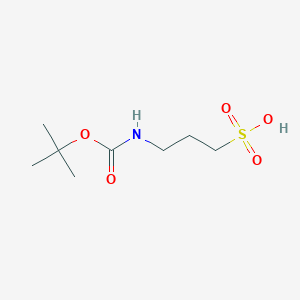
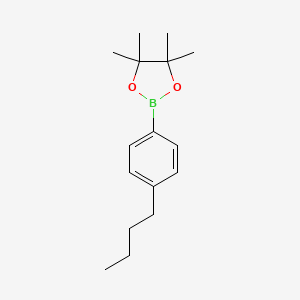
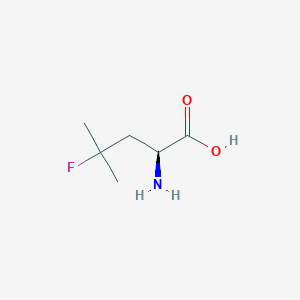
![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)
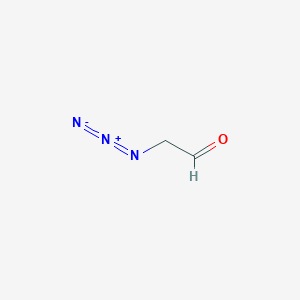
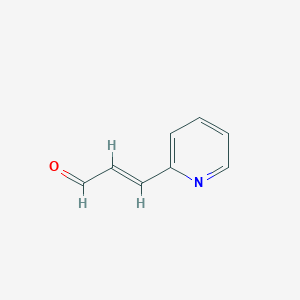
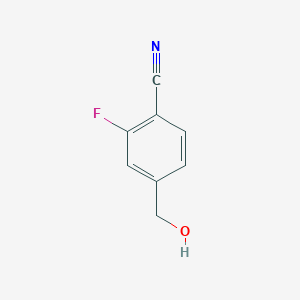
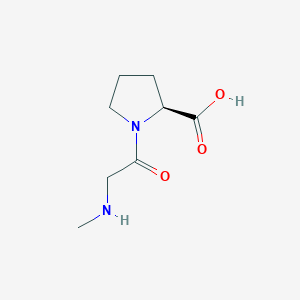
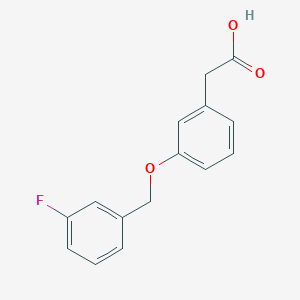
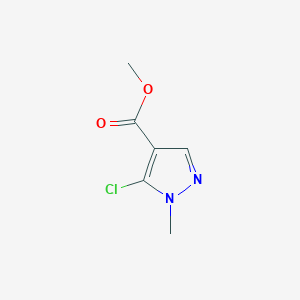
![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)
